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molecular formula C13H19N3O3 B8346559 N-methoxy-N-methyl-4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide

N-methoxy-N-methyl-4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B8346559
M. Wt: 265.31 g/mol
InChI Key: NAORJLWKBUCQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102591B2

Procedure details

A solution of 4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxylic acid (4.0 g, 18.02 mmol), N,O-dimethylhydroxylamine hydrochloride (2.1 g, 21.6 mmol), HOBt (2.92 g, 21.6 mmol), EDCI.HCl (4.15 g, 21.62 mmol) and DIPEA (15.6 mL, 90.1 mmol) in DMF (50 mL) was stirred at room temperature overnight. To the reaction mixture was added water and extracted with EtOAc (3×200 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated to give crude product, which was purified by flash column chromatography (EtOAc:petroleum ether=1:1) to give N-methoxy-N-methyl-4-(2-methylpyrimidin-5-yl)tetrahydro-2H-pyran-4-carboxamide (3.0 g, yield: 63%). 1H NMR (CDCl3 400 MHz): δ8.55 (s, 2H), 3.90-3.75 (m, 4H), 3.14 (s, 3H), 2.95 (s, 3H), 2.72 (s, 3H), 2.55-2.45 (m, 2H), 2.06-1.95 (m, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:14]([OH:16])=O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.Cl.[CH3:18][NH:19][O:20][CH3:21].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.CCN(C(C)C)C(C)C>CN(C=O)C.O>[CH3:21][O:20][N:19]([CH3:18])[C:14]([C:8]1([C:5]2[CH:6]=[N:7][C:2]([CH3:1])=[N:3][CH:4]=2)[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1)=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C1(CCOCC1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.1 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2.92 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.15 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
15.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (EtOAc:petroleum ether=1:1)

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1(CCOCC1)C=1C=NC(=NC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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